1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine
Overview
Description
Org 12962 is a pyridinylpiperazine compound developed by Organon. It acts as a potent and selective agonist for the serotonin 5-HT2C receptor, with the highest affinity at 5-HT2C and the lowest at 5-HT2B subtypes . Org 12962 was initially developed as a potential anti-anxiety drug but was discontinued from human trials due to side effects .
Preparation Methods
Org 12962 can be synthesized through a series of chemical reactions involving pyridine and piperazine derivatives. The synthetic route typically involves the reaction of 1-(2-chloropyridin-5-yl)piperazine with trifluoromethylating agents under controlled conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using specific solvents and catalysts.
Chemical Reactions Analysis
Org 12962 undergoes various chemical reactions, including:
Oxidation: Org 12962 can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Org 12962 can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Org 12962 is used as a reference compound in studies involving serotonin receptor agonists.
Biology: It is used in research to understand the role of serotonin receptors in various biological processes.
Medicine: Org 12962 has been investigated for its potential use in treating anxiety and depressive disorders.
Mechanism of Action
Org 12962 exerts its effects by selectively activating the serotonin 5-HT2C receptor. This activation leads to a cascade of intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s high affinity for the 5-HT2C receptor makes it effective in modulating serotonin levels, which are crucial for mood regulation and anxiety control .
Comparison with Similar Compounds
Org 12962 is unique due to its high selectivity for the 5-HT2C receptor compared to other serotonin receptor agonists. Similar compounds include:
Ro 60-0175: Another selective 5-HT2C receptor agonist with similar properties.
VER-3323: A compound with selective agonist activity at the 5-HT2C receptor.
BVT-933: Another selective 5-HT2C receptor agonist developed for similar therapeutic applications.
These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities, making Org 12962 a unique and valuable compound for research and therapeutic development.
Properties
IUPAC Name |
1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17/h1-2,15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYYPQAYSFBKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430870 | |
Record name | ORG-12962 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132834-56-1 | |
Record name | ORG-12962 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORG-12962 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUK9RFW5YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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